molecular formula C17H16N2O2 B11079826 N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine

Cat. No.: B11079826
M. Wt: 280.32 g/mol
InChI Key: JIDPWBKJNKOAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine is a Schiff base compound derived from the condensation of 2,4-dimethoxybenzaldehyde and 1H-indol-3-amine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 1H-indol-3-amine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the starting materials.

Scientific Research Applications

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine involves its ability to form stable complexes with metal ions, which can interact with biological molecules. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives

Uniqueness

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and ability to form hydrogen bonds, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-(1H-indol-3-yl)methanimine

InChI

InChI=1S/C17H16N2O2/c1-20-13-8-7-12(17(9-13)21-2)10-18-16-11-19-15-6-4-3-5-14(15)16/h3-11,19H,1-2H3

InChI Key

JIDPWBKJNKOAOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=CNC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.